molecular formula C22H18ClN3O2S2 B2437989 N-(5-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291832-29-5

N-(5-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2437989
CAS RN: 1291832-29-5
M. Wt: 455.98
InChI Key: JFBFANWVYWBBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activity

One significant application of related compounds involves the development of dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. A study highlighted the synthesis of analogues with potential dual inhibitory activities against human TS and DHFR, marking a critical step towards developing potent anticancer agents. The research indicated that the thieno[2,3-d]pyrimidine scaffold is highly conducive to this dual inhibitory activity (Gangjee, Qiu, Li, & Kisliuk, 2008).

Crystal Structure Analysis

Another study focused on the crystal structures of related compounds, revealing their conformation and intramolecular hydrogen bonding, which stabilize their folded structure. This kind of structural analysis is crucial for understanding the molecule's interactions at the atomic level, which can inform the design of new drugs (Subasri, Timiri, Sinha Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Antitumor Activity

Research into the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives demonstrated potent anticancer activity across several human cancer cell lines. These studies underline the potential of thieno[3,2-d]pyrimidine derivatives in cancer therapy, offering insights into their mechanism of action and efficacy (Hafez & El-Gazzar, 2017).

Vibrational Spectroscopic Signatures

A study on the vibrational spectroscopic signatures of a similar compound offered quantum computational insights into its molecular structure, supporting the understanding of its stereo-electronic interactions and stability. This research contributes to the knowledge base of molecular properties crucial for drug design (Jenepha Mary, Pradhan, & James, 2022).

Synthesis and Antimicrobial Activity

The synthesis and antimicrobial activity of novel heterocyclic compounds, including derivatives of thieno[2,3-d]pyrimidine, have been explored. Such studies aim to identify new antimicrobial agents with potential applications in treating bacterial and fungal infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-13-7-8-15(23)11-17(13)24-19(27)12-30-22-25-16-9-10-29-20(16)21(28)26(22)18-6-4-3-5-14(18)2/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBFANWVYWBBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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